

The ET(30) Scale: A Comprehensive Technical Guide to Solvent Polarity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reichardt's dye*

Cat. No.: B158777

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The concept of solvent polarity is a cornerstone of chemical and pharmaceutical sciences, profoundly influencing reaction rates, equilibrium positions, and the efficacy of drug delivery systems. Among the various empirical scales developed to quantify this critical parameter, the ET(30) scale, proposed by Christian Reichardt, stands out for its extensive range and sensitivity. This technical guide provides an in-depth exploration of the ET(30) scale, its theoretical underpinnings, experimental determination, and practical applications.

Core Principles of the ET(30) Solvent Polarity Scale

The ET(30) scale is based on the phenomenon of solvatochromism, the change in the color of a substance when it is dissolved in different solvents.^[1] The scale utilizes a specific pyridinium N-phenolate betaine dye, known as **Reichardt's dye** (or Betaine 30), as a molecular probe.^[2] ^[3] The chemical structure of this dye is 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate.

The remarkable feature of **Reichardt's dye** is its large negative solvatochromism. This means that the wavelength of its longest-wavelength absorption band, corresponding to an intramolecular charge-transfer (CT) transition, shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases.^[1]^[4]

This behavior is attributed to the significant difference in the dipole moments of the dye's electronic ground and excited states. The ground state is a highly polar zwitterion, which is strongly stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen

bonding.^[5] In contrast, the first excited state is significantly less polar. Consequently, an increase in solvent polarity leads to a greater stabilization of the ground state relative to the excited state, which increases the energy gap for the electronic transition.^{[5][6]} This higher transition energy corresponds to the absorption of higher-energy (shorter wavelength) light.

The ET(30) value for a given solvent is defined as the molar transition energy (in kcal/mol) for the longest-wavelength absorption of **Reichardt's dye** in that solvent. It is calculated from the experimentally determined wavelength of maximum absorption (λ_{max}) using the following equation:

$$\text{ET(30)} \text{ (kcal/mol)} = 28591 / \lambda_{\text{max}} \text{ (nm)}^[7]$$

A higher ET(30) value signifies a higher solvent polarity.

Quantitative Data: ET(30) Values of Common Solvents

The ET(30) scale has been determined for a vast array of solvents, providing a valuable database for selecting appropriate solvent systems in various applications. The following table summarizes the ET(30) values for a selection of common solvents, illustrating the broad range of polarities encompassed by this scale.

Solvent	ET(30) (kcal/mol)
Tetramethylsilane (TMS)	30.5
n-Hexane	31.0
Cyclohexane	31.2
Carbon Tetrachloride	32.4
Toluene	33.9
Benzene	34.3
Diethyl Ether	34.5
Tetrahydrofuran (THF)	37.4
Ethyl Acetate	38.1
Acetone	42.2
Dimethyl Sulfoxide (DMSO)	45.1
Acetonitrile	45.6
N,N-Dimethylformamide (DMF)	43.8
Isopropanol	48.4
Ethanol	51.9
Methanol	55.4
Water	63.1

Note: These values are approximate and can vary slightly depending on the experimental conditions and purity of the solvents.

Experimental Protocol for the Determination of ET(30) Values

The determination of ET(30) values is a straightforward process that relies on standard UV-Vis spectrophotometry. The following protocol outlines the detailed methodology.

Materials and Equipment

- **Reichardt's Dye** (Betaine 30)
- High-purity solvents to be tested
- Volumetric flasks (e.g., 10 mL or 25 mL)
- Micropipettes
- Analytical balance
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)

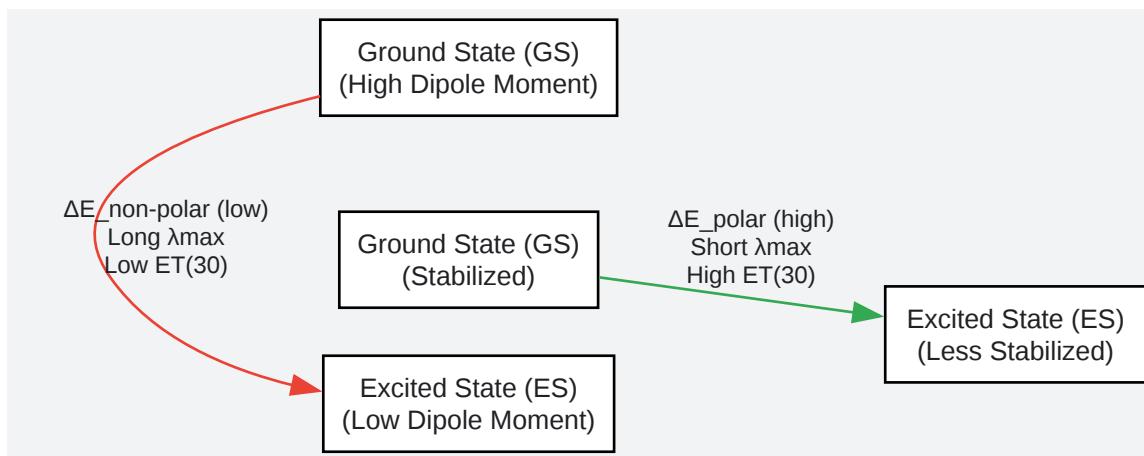
Preparation of Reichardt's Dye Stock Solution

- Accurately weigh a small amount of **Reichardt's dye** (e.g., 1-5 mg). The molar mass of **Reichardt's dye** is approximately 551.69 g/mol .[\[8\]](#)
- Dissolve the weighed dye in a suitable, relatively non-polar solvent in which it is readily soluble (e.g., acetone or dichloromethane) to prepare a stock solution. A typical concentration for the stock solution is around 1×10^{-3} M.
- Store the stock solution in a dark, sealed container to prevent photochemical degradation.

Preparation of Sample Solutions

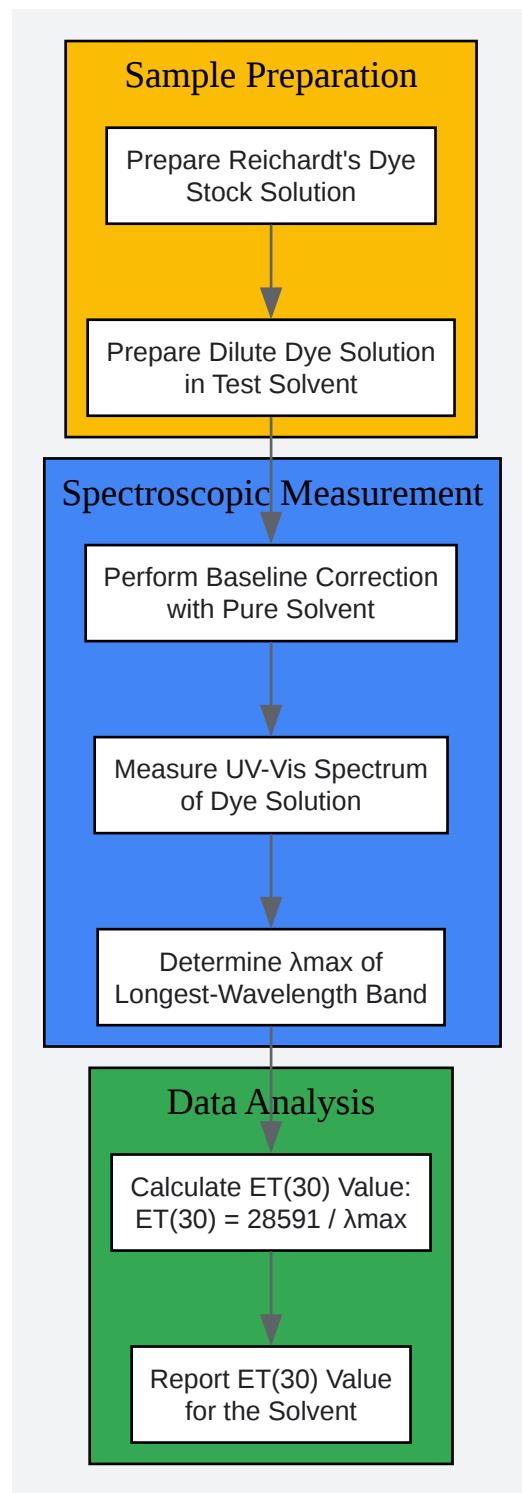
- For each solvent to be analyzed, add a small, precise volume of the **Reichardt's dye** stock solution to a volumetric flask.
- Dilute the stock solution with the test solvent to the final volume of the flask. The final concentration should be in the range of 10^{-4} to 10^{-5} M, aiming for a maximum absorbance (A_{max}) between 0.5 and 1.5 in the resulting UV-Vis spectrum.[\[8\]](#)
- Ensure the dye is completely dissolved in the test solvent. Gentle warming or sonication may be necessary for some solvents.

UV-Vis Spectroscopic Measurement


- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20-30 minutes.[9]
- Set the wavelength range for the scan. A range from 400 nm to 900 nm is typically sufficient to capture the longest-wavelength absorption band of **Reichardt's dye**.
- Baseline Correction: Fill a clean quartz cuvette with the pure test solvent (without the dye). This will serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.[9][10]
- Sample Measurement: Empty the blank solvent from the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Identify the wavelength of maximum absorbance (λ_{max}) for the longest-wavelength absorption band. This is the peak that exhibits the solvatochromic shift. Modern spectrophotometer software can automatically identify and report this value.[11]

Calculation of the ET(30) Value

- Using the determined λ_{max} value (in nm), calculate the ET(30) value (in kcal/mol) using the formula mentioned in Section 1: $\text{ET}(30) = 28591 / \lambda_{\text{max}}$


Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with the ET(30) scale.

[Click to download full resolution via product page](#)

Caption: Solvatochromic effect on **Reichardt's dye** energy levels.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for $ET(30)$ determination.

Applications in Research and Development

The ET(30) scale is a powerful tool with wide-ranging applications in chemistry and drug development:

- Reaction Mechanism Studies: Solvent polarity can dramatically alter reaction pathways. The ET(30) scale helps in selecting solvents to favor a desired mechanism or to study the effect of the medium on reaction kinetics.
- Solubility Prediction: The principle of "like dissolves like" can be quantified using polarity scales. The ET(30) value of a solvent provides a good indication of its ability to dissolve solutes of similar polarity.
- Chromatography: The choice of the mobile phase in chromatographic separations is critical. The ET(30) scale can guide the selection of solvent mixtures to achieve optimal separation of compounds.
- Drug Formulation and Delivery: The polarity of the local environment can affect the stability, solubility, and bioavailability of a drug. The ET(30) scale can be used to characterize the polarity of microenvironments, such as micelles or liposomes, used in drug delivery systems.
- Probing Biological Systems: Solvatochromic dyes, including **Reichardt's dye**, can be used as probes to investigate the polarity of specific sites within proteins or membranes.

In conclusion, the ET(30) solvent polarity scale provides a robust and experimentally accessible method for quantifying a fundamental solvent property. Its broad applicability makes it an indispensable tool for researchers and professionals in diverse scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]

- 3. spin.atomicobject.com [spin.atomicobject.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural insight into piezo-solvatochromism of Reichardt's dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demo 38: Reichardt's Dye [www-chem.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. krypton.mnsu.edu [krypton.mnsu.edu]
- 9. youtube.com [youtube.com]
- 10. ossila.com [ossila.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [The ET(30) Scale: A Comprehensive Technical Guide to Solvent Polarity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158777#understanding-the-et-30-solvent-polarity-scale]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com